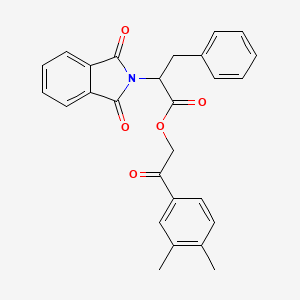![molecular formula C21H25N3O10S B3943678 1-(3,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3943678.png)
1-(3,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate
Descripción general
Descripción
1-(3,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate, also known as DNBS, is a compound that has been widely used in scientific research for its unique properties. DNBS is a potent electrophilic hapten that can be used to elicit an immune response in experimental animals. The compound has been used extensively to study the mechanisms of allergic contact dermatitis, a common skin condition that affects millions of people worldwide.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate involves the binding of the compound to proteins in the skin. This binding triggers an immune response, which involves the activation of T cells and the production of cytokines and chemokines. The resulting inflammation and tissue damage are responsible for the symptoms of allergic contact dermatitis. The exact mechanisms by which this compound elicits an immune response are still being studied, but it is believed that the compound modifies proteins in a way that makes them more immunogenic.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound can cause inflammation and tissue damage, which are responsible for the symptoms of allergic contact dermatitis. This compound has also been shown to activate T cells and induce the production of cytokines and chemokines. In addition, this compound can cause oxidative stress and DNA damage, which may contribute to the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its potency as an electrophilic hapten. This allows researchers to elicit a strong immune response in experimental animals, which can be studied to gain insights into the mechanisms of allergic contact dermatitis and other immune-related diseases. However, the use of this compound in lab experiments is not without limitations. The compound is highly reactive and can bind to a wide range of proteins, which can make it difficult to isolate specific immune responses. In addition, the inflammatory response elicited by this compound can be quite severe, which can make it difficult to study the effects of other compounds or interventions.
Direcciones Futuras
There are many potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate. One area of interest is the development of new therapies for allergic contact dermatitis and other immune-related diseases. Researchers are also interested in studying the mechanisms by which this compound elicits an immune response, as well as the long-term effects of exposure to the compound. In addition, there is interest in developing new methods for synthesizing this compound and other electrophilic haptens, as well as new techniques for studying immune responses in experimental animals.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is primarily used in scientific research to study the mechanisms of allergic contact dermatitis. The compound is a potent electrophilic hapten that can bind covalently to proteins and elicit an immune response. This immune response can then be studied to gain insights into the mechanisms of allergic contact dermatitis. This compound has also been used to study other immune-related diseases and conditions, such as asthma, inflammatory bowel disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S.C2H2O4/c1-27-18-8-3-15(13-19(18)28-2)14-20-9-11-21(12-10-20)29(25,26)17-6-4-16(5-7-17)22(23)24;3-1(4)2(5)6/h3-8,13H,9-12,14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDRNNQNFSECAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(6-isopropoxy-3-pyridazinyl)phenyl]acetamide](/img/structure/B3943607.png)
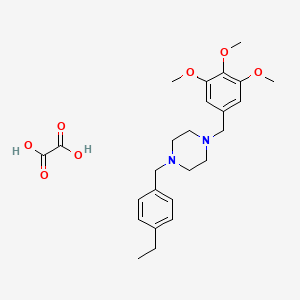
![(4-chlorobenzyl){5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3943621.png)
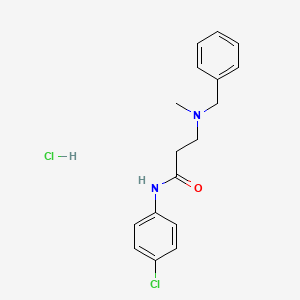
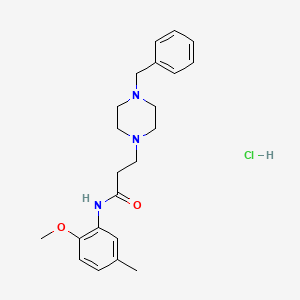


![ethyl 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3943648.png)
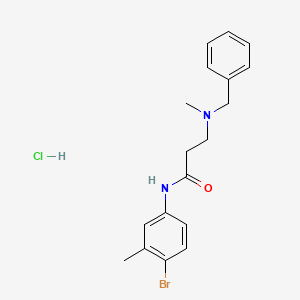
![N-(4-{[(1-naphthoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B3943661.png)
![N-dibenzo[b,d]furan-3-yl-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B3943666.png)
![3-(3-methylphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3943676.png)

